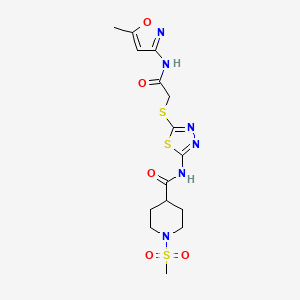

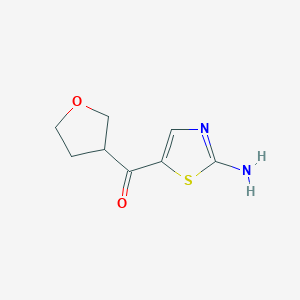

![molecular formula C6H3F6N3O3 B2769295 4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375270-92-9](/img/structure/B2769295.png)

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

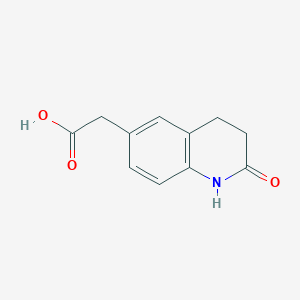

“4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a compound with the molecular weight of 279.1 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H . This indicates that the compound has a pyrazole ring with a nitro group at the 4-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties are not well-documented in the available literature.Applications De Recherche Scientifique

Herbicidal Applications

The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers have revealed a novel class of herbicides with significant pre-emergent activity against narrowleaf weed species. These compounds, including derivatives of pyrazole, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase. The study found that substituting the 4'-nitro group with a trifluoromethyl group in classical nitrodiphenyl ether herbicides enhances their herbicidal activity, demonstrating the potential of fluorine-containing pyrazoles in agricultural applications (R. Clark, 1996).

Energetic Materials

Research into nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom of the heterocycle has introduced a new family of energetic compounds. These compounds, including 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles, have been synthesized and characterized for their high density, impact sensitivity, and thermal stability. Their positive oxygen balance and promising energetic performance make them suitable candidates for environmentally benign energetic materials (I. Dalinger et al., 2015).

Materials Science

A study on multinuclear hetero-tri-spin complexes based on a methyl-pyrazole nitronyl nitroxide radical has been conducted. These complexes exhibit slow magnetic relaxation behaviors, making them interesting for applications in the field of materials science, particularly in the development of single-molecule magnets and other magnetic materials (J. Shi et al., 2019).

Synthesis and Reactivity

The regioselective synthesis of 1,3,4-trisubstituted pyrazoles through the reaction of hydrazones with nitroolefins showcases the versatility of pyrazoles in organic synthesis. The process, mediated by strong bases, highlights the reversed regioselectivity and provides a pathway for synthesizing a wide range of pyrazole derivatives with potential applications across various chemical sectors (Xiaohu Deng, N. Mani, 2008).

Propriétés

IUPAC Name |

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREBSBZEYDULOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)